
3-(Benzylamino)butan-2-ol
説明
3-(Benzylamino)butan-2-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chiral Resolution : BAB is synthesized from its Schiff base through catalytic hydrogenation over palladium, under mild conditions. This process is significant in producing optically active, cyclopropanecarboxylic acids, which are practically important compounds (Hegedüs et al., 2015).
Stereochemistry and Mechanistic Investigations : In a study on benzylation of alcohols, BAB's relevance is seen in understanding the stereochemical outcomes of reactions. This has implications for the synthesis of complex organic molecules (Keramane, Boyer, & Roque, 2001).
Analytical Characterization of Compounds : BAB is used in the analytical characterization of various substances, including cathinones and amphetamine derivatives. This is crucial in forensic and pharmaceutical research (Liu, Hua, Song, & Jia, 2022).
Supercritical Carbon Dioxide Applications : BAB has been used in the chiral resolution of racemic cyclopropanecarboxylic acids using supercritical carbon dioxide, which is a novel approach to achieving enantioselectivity in chemical synthesis (Varga et al., 2014).
Radiochemical Applications : BAB derivatives have been synthesized for radioligand applications in positron emission tomography, aiding in the study of beta-adrenergic receptors in vivo (Brady et al., 1991).
Pharmaceutical Research : In medicinal chemistry, BAB analogs have been explored for their potential as selective norepinephrine inhibitors, which can be used in the treatment of various conditions like pain (O'Neill et al., 2011).
Asymmetric Synthesis : BAB derivatives, synthesized from tartaric acid, have been utilized in asymmetric hydrogen transfer reduction of ketones. This has implications in the field of stereoselective synthesis (Aboulaala et al., 2005).
Chemical Reaction Intensification : BAB is also involved in intensifying chemical reactions like Diels-Alder transformations, showcasing its utility in enhancing reaction efficiencies (Kranjc & Kočevar, 2006).
Metabolic Studies : In studies on Lactobacillus brevis, BAB's influence on metabolic activities is explored. This is significant in understanding microbial metabolism and its applications in food and biotechnology (Hieke & Vollbrecht, 1980).
Building Blocks in Synthesis : BAB has been used as a building block in synthesizing chiral compounds, which are important in various synthetic applications (Dehmlow & Westerheide, 1992).
特性
IUPAC Name |
3-(benzylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(10(2)13)12-8-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGJABCONSEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



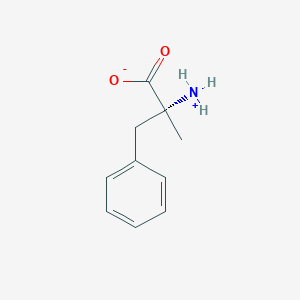
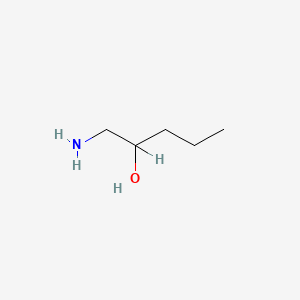

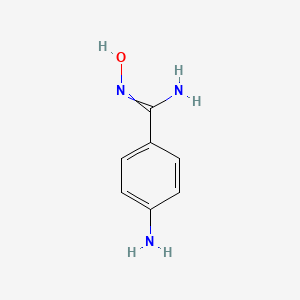

![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B7721204.png)


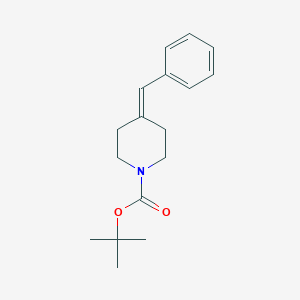
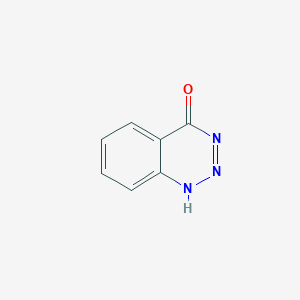

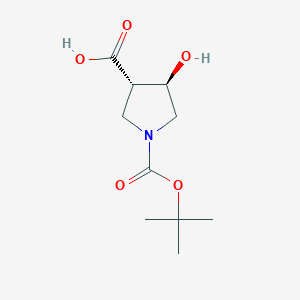
![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
